BenchChemオンラインストアへようこそ!

8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Salt selection Aqueous solubility Solid-state properties

8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS 2060033-77-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry with four marketed drugs. The compound features a fused bicyclic imidazo[1,2-a]pyridine core bearing a methoxy substituent at position 8 and a carboxylic acid group at position 6, supplied as the hydrochloride salt (molecular formula C9H9ClN2O3, molecular weight 228.63 g/mol).

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
CAS No. 2060033-77-2
Cat. No. B6603152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
CAS2060033-77-2
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCOC1=CC(=CN2C1=NC=C2)C(=O)O.Cl
InChIInChI=1S/C9H8N2O3.ClH/c1-14-7-4-6(9(12)13)5-11-3-2-10-8(7)11;/h2-5H,1H3,(H,12,13);1H
InChIKeyDYZJOLWGSMULQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic Acid Hydrochloride (CAS 2060033-77-2): Core Scaffold Procurement Guide


8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS 2060033-77-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry with four marketed drugs . The compound features a fused bicyclic imidazo[1,2-a]pyridine core bearing a methoxy substituent at position 8 and a carboxylic acid group at position 6, supplied as the hydrochloride salt (molecular formula C9H9ClN2O3, molecular weight 228.63 g/mol) . It serves primarily as a synthetic intermediate for constructing carboxamide derivatives at position 6, a modification site with demonstrated relevance to anti-tubercular and kinase-inhibitory pharmacology [1][2].

Why 8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic Acid Hydrochloride Cannot Be Interchanged with Positional Isomers or Alternative Salts


Within the imidazo[1,2-a]pyridine scaffold, the specific position of the carboxylic acid group and the nature of the 8-substituent dictate both synthetic accessibility and biological target engagement. The palladium-catalysed carbonylation methodology for introducing carboxamide moieties exhibits differential reactivity between positions 6 and 8, with 6-iodo derivatives showing competing mono- and double carbonylation pathways that can be tuned for selective amide or α-ketoamide formation [1]. Meanwhile, the electron-donating 8-methoxy group modulates the electronic character of the heterocyclic core differently than electron-withdrawing substituents (e.g., -CF3, -CF2H) or hydrogen at that position, affecting both downstream coupling efficiency and putative target binding [2]. The hydrochloride salt form further distinguishes this compound from the free acid (CAS 1315363-90-6) in handling, solubility, and storage characteristics, relevant to reproducible synthetic workflows .

Quantitative Differentiation Evidence for 8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic Acid Hydrochloride vs. Closest Analogs


Hydrochloride Salt Form Provides Enhanced Aqueous Solubility and Solid-State Handling Relative to the Free Acid

The target compound is supplied as the hydrochloride salt (C9H9ClN2O3, MW 228.63), whereas the free acid form (8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid, CAS 1315363-90-6) has the molecular formula C9H8N2O3 and MW 192.17 . The hydrochloride salt form is a well-established strategy for improving aqueous solubility of nitrogen-containing heterocycles by increasing ionization and polarity of the solid-state lattice . For imidazo[1,2-a]pyridine derivatives specifically, conversion to the hydrochloride salt is documented to enhance solubility in polar solvents and improve handling characteristics for synthetic operations . A direct comparison of solid forms reveals that the HCl salt is offered commercially at 98% purity (Leyan, MolCore) with ISO-certified quality systems, while the free acid is also available at 98% , but without the solubility-enhancing counterion that facilitates dissolution in aqueous or polar reaction media.

Salt selection Aqueous solubility Solid-state properties Synthetic workflow

6-Carboxylic Acid Enables Direct Amide Coupling Without Ester Deprotection Step, Accelerating Library Synthesis vs. Methyl Ester Analog

The target compound bears a free carboxylic acid at position 6, enabling direct participation in amide coupling reactions (e.g., HATU/DIPEA-mediated coupling) without a prior hydrolysis step [1]. In contrast, the corresponding methyl ester analog (imidazo[1,2-a]pyridine-6-carboxylic acid, 8-methoxy-, methyl ester; CAS 1263060-24-7; MW 206.20 g/mol) requires saponification to liberate the free acid before amide bond formation [2]. The Pd-catalysed aminocarbonylation methodology recently developed for imidazo[1,2-a]pyridines demonstrates that position 6 can be directly converted to carboxamide derivatives from the iodo precursor, and the availability of the pre-formed 6-carboxylic acid eliminates the need for this specialized catalytic step [1]. The methyl ester (XLogP3-AA = 1.6, topological polar surface area 52.8 Ų, 0 H-bond donors, 4 H-bond acceptors) [2] also differs in hydrogen-bonding capacity from the free acid, which can affect both purification and downstream biological screening.

Amide bond formation Synthetic efficiency Medicinal chemistry Library synthesis

Commercial Availability at 98% Purity with ISO-Certified Quality Systems Provides Reproducibility Advantage Over Lower-Purity Alternatives

Commercially, the target compound is available at two distinct purity tiers: 98% (Leyan product number 1567924; MolCore product number MC761068, NLT 98%, ISO-certified) and 95%+ (Chemenu catalog number CM390412) . The 3-percentage-point purity differential represents a relative impurity burden that is 2.5× higher in the 95%+ material (≤5% total impurities) vs. the 98% material (≤2% total impurities). For applications in quantitative biological assays or as a key intermediate in multi-step synthesis, this impurity differential can translate into meaningful differences in assay signal-to-noise ratios and cumulative yield impacts when the building block is carried through 3-5 synthetic steps . MolCore additionally provides ISO-certified quality systems, offering batch-to-batch consistency documentation relevant to GLP or regulated research environments .

Chemical procurement Purity specification Quality assurance Reproducibility

8-Methoxy Substituent Electronically Modulates the Imidazo[1,2-a]pyridine Core Differently Than -H, -CF3, or -CF2H at Position 8, Influencing Downstream Coupling Reactivity

The 8-methoxy group (-OCH3) is an electron-donating substituent (Hammett σp = -0.27) that increases electron density on the imidazo[1,2-a]pyridine ring system, distinct from the unsubstituted parent (8-H, σ ≈ 0), the 8-trifluoromethyl analog (σp = +0.54, electron-withdrawing), and the 8-difluoromethyl analog (σp ≈ +0.32, moderately electron-withdrawing) [1]. A systematic study of metallo-catalysed functionalization at positions 6 and 8 of imidazo[1,2-a]pyridine demonstrated that the reactivity at these positions is sensitive to the electronic environment: copper-catalysed amination was found to be effective at position 6 but not recommended at position 8 due to purification difficulties arising from differential electronic character [2]. The Pd-catalysed aminocarbonylation methodology for introducing carboxamide groups at position 6 from 6-iodo precursors showed competing mono- and double carbonylation pathways whose selectivity depends on reaction conditions, a behavior that would be modulated by the electron density at the core governed by the 8-substituent [3].

Electronic effects Structure-reactivity relationship Cross-coupling Heterocyclic chemistry

Imidazo[1,2-a]pyridine 6-Carboxamide Derivatives Show Sub-Nanomolar Anti-Tubercular Potency, Establishing the Scaffold Class as Validated for Anti-Infective Drug Discovery

While no published biological data exist specifically for the target compound itself, the imidazo[1,2-a]pyridine scaffold with carboxamide derivatization at position 6 (accessible directly from the 6-carboxylic acid) has been extensively validated as an anti-tubercular pharmacophore. In a landmark study, a set of 14 imidazo[1,2-a]pyridine-3-carboxamides was screened against Mycobacterium tuberculosis H37Rv: 12 of 14 compounds showed MIC values ≤1 μM against replicating bacteria, and 5 compounds (9, 12, 16, 17, and 18) exhibited MIC values ≤0.006 μM (~1.5 ng/mL) [1]. Compound 18 demonstrated potency surpassing the clinical candidate PA-824 by approximately 10-fold, with favorable in vivo pharmacokinetics in mice following both oral and intravenous administration [1]. Separately, an imidazo[1,2-a]pyridine-6-carboxylic acid derivative (2-(4-mesylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid, BDBM47969) showed an IC50 of 38,000 nM in a binding assay [2], highlighting that biological activity within this scaffold class is highly dependent on specific substitution patterns. The 8-methoxy substitution pattern is documented in SAR studies of related azo-based imidazo[1,2-a]pyridine derivatives evaluated through combined in vitro and in silico approaches [3].

Anti-tubercular Mycobacterium tuberculosis MIC Scaffold validation

Recommended Procurement Scenarios for 8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic Acid Hydrochloride (CAS 2060033-77-2)


Anti-Tubercular Lead Optimization: Amide Library Synthesis at the 6-Position

Research teams pursuing imidazo[1,2-a]pyridine-based anti-tubercular agents can use the 6-carboxylic acid as a diversification point for parallel amide synthesis. The imidazo[1,2-a]pyridine-3-carboxamide class has demonstrated MIC values ≤0.006 μM against M. tuberculosis H37Rv, with compound 18 surpassing PA-824 potency by ~10-fold and showing favorable oral bioavailability in mice [1]. The 8-methoxy substituent provides an additional SAR vector: the electron-donating methoxy group (Hammett σp = -0.27) at position 8 modulates core electron density differently than previously explored substituents, potentially affecting target engagement and metabolic stability [2]. Procurement of the 98% purity grade (Leyan or MolCore) is recommended for SAR studies where impurity-driven assay interference must be minimized .

Kinase Inhibitor Scaffold Exploration: 6-Carboxamide as ATP-Mimetic Hinge-Binder Precursor

Imidazo[1,2-a]pyridine derivatives have been developed as potent kinase inhibitors, including Nek2 inhibitors with IC50 values as low as 38 nM [3] and c-Met inhibitors with IC50 of 3.9 nM against the kinase . The 6-carboxylic acid hydrochloride serves as a direct precursor to 6-carboxamide derivatives, which can function as hinge-binding motifs in ATP-competitive kinase inhibitors. The methoxy group at position 8 may occupy the ribose pocket or solvent-exposed region depending on the specific kinase target, offering a tunable selectivity handle. The HCl salt form ensures adequate solubility for high-throughput chemistry workflows, while the 98% purity specification minimizes the risk of impurity-derived false positives in biochemical kinase assays.

Chemical Biology Probe Development: Position-6 Derivatization for Target Engagement Studies

For chemical biology applications requiring biotinylated or fluorescently labeled imidazo[1,2-a]pyridine probes, the 6-carboxylic acid provides a convenient conjugation handle. Direct amide coupling with amine-functionalized linkers (biotin-PEG-amine, fluorophore-amine) eliminates the need for ester deprotection, reducing the synthetic sequence by one step and preserving the acid-labile methoxy group [4]. The Pd-catalysed aminocarbonylation methodology developed for imidazo[1,2-a]pyridines demonstrates that the 6-position is synthetically tractable for carboxamide installation, supporting the feasibility of this approach [4].

Fragment-Based Drug Discovery (FBDD): Privileged Scaffold with Two Tunable Vectors

The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in FBDD, offering two nitrogen atoms as hydrogen bond acceptors and favorable physicochemical properties for fragment elaboration . The target compound presents two distinct diversification vectors: the 6-carboxylic acid (for amide/ester formation) and the 8-methoxy group (demethylation to phenol for further alkylation, or retention as a metabolic blocking group). This dual-vector character supports fragment growth strategies where both vectors can be independently optimized for affinity and selectivity. The commercial availability at 98% purity with ISO certification (MolCore) is particularly relevant for fragment screening where high-concentration DMSO stock solutions amplify the impact of trace impurities .

Quote Request

Request a Quote for 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.